2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Descripción

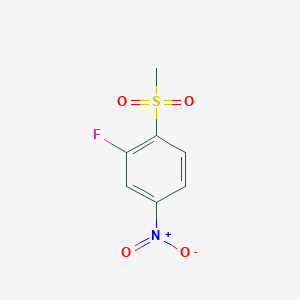

Structure

2D Structure

Propiedades

IUPAC Name |

2-fluoro-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDJGBZROJQCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene typically involves the following steps:

Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Methylsulfonylation: The methylsulfonyl group can be added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Hydrogen peroxide, peracids like m-chloroperbenzoic acid.

Major Products

Reduction: 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene.

Substitution: 2-(Substituted)-1-(methylsulfonyl)-4-nitrobenzene.

Oxidation: 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzenesulfone.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions. The presence of the nitro and sulfonyl groups enhances its reactivity, allowing for a range of transformations including nucleophilic substitutions and electrophilic additions.

Key Reactions:

- Nucleophilic Aromatic Substitution: The nitro group can facilitate the substitution of the fluorine atom by nucleophiles.

- Electrophilic Aromatic Substitution: The methylsulfonyl group can direct electrophiles to specific positions on the aromatic ring.

Pharmaceutical Applications

This compound has been investigated for its potential in drug development. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Research has shown that derivatives of this compound can serve as potent inhibitors for this enzyme, which plays a significant role in glucose metabolism. A specific derivative demonstrated significant reductions in blood glucose levels and improved lipid profiles in preclinical models .

- Anticancer Agents: The compound has also been explored for its potential anticancer properties, where modifications to its structure have led to compounds exhibiting activity against various cancer cell lines.

Materials Science

In materials science, this compound is used as an intermediate in the synthesis of functional materials. Its unique properties can enhance the performance characteristics of polymers and other materials.

Applications:

- Polymer Additives: The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

- Dyes and Pigments: Its reactivity allows it to be used in the production of specialized dyes that require specific functional groups for color development.

Environmental Considerations

The synthesis and application of this compound also raise environmental concerns due to the potential toxicity associated with nitroaromatic compounds. Research into greener synthetic methods is ongoing to minimize environmental impact while maximizing yield and purity.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex molecule synthesis | Nucleophilic substitutions |

| Pharmaceuticals | Development of enzyme inhibitors and anticancer agents | Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 |

| Materials Science | Intermediate for functional materials and polymer additives | Enhancing thermal stability in polymers |

| Environmental Research | Investigating greener synthesis methods | Reducing toxicity in production processes |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro and methylsulfonyl groups can influence its electronic properties and reactivity.

Comparación Con Compuestos Similares

Chemical Identity :

Key Properties :

- Storage : Requires storage at 2–8°C in a sealed, dry environment .

- Applications : Used in medicinal chemistry research, particularly in studying hydrophobic interactions with proteins (e.g., GS-CA1 analogs) .

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The table below highlights key structural analogs, their substituent positions, and similarity scores (based on and related data):

| Compound Name | CAS No. | Substituent Positions | Similarity Score | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 4,4'-Sulfonylbis(1-fluoro-2-nitrobenzene) | 1166756-97-3 | Dimeric structure | 0.98 | 378.28 | Dimeric form; higher molecular weight |

| 2-Fluoro-4-(methylsulfonyl)nitrobenzene | 914636-41-2 | Methylsulfonyl (pos. 4), nitro (pos. 1) | 0.97 | 219.19 | Substituent positions reversed |

| 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | 849035-74-1 | Fluorine (pos. 1), methylsulfonyl (pos. 2) | 0.89 | 219.19 | Altered substituent positions |

| 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene | 21081-74-3 | Chlorine (pos. 1) | N/A | 235.65 | Halogen substitution (F → Cl) |

| 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene | 1803607-63-7 | Methoxymethyl (pos. 1) | N/A | 185.15 | Methoxymethyl vs. methylsulfonyl |

Substituent Position and Electronic Effects

- Positional Isomerism: The target compound’s methylsulfonyl group at position 1 and nitro group at position 4 create a strong electron-withdrawing effect, polarizing the aromatic ring. 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (CAS 849035-74-1) places fluorine at position 1, which may reduce steric hindrance compared to the target compound .

- Halogen Substitution: Replacing fluorine with chlorine (e.g., 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene, CAS 21081-74-3) increases molecular weight (235.65 vs.

Functional Group Comparisons

Methylsulfonyl vs. Methoxymethyl :

- The methylsulfonyl group in the target compound is strongly electron-withdrawing, while 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene (CAS 1803607-63-7) contains a methoxymethyl group, which is electron-donating via resonance. This difference significantly impacts the ring’s electron density and reactivity .

Sulfonamide Derivatives :

- 4-Fluoro-2-nitrobenzene-1-sulfonamide (CAS 655-01-6) replaces methylsulfonyl with a sulfonamide group, introducing hydrogen-bonding capabilities that could enhance solubility but reduce hydrophobic interactions critical in protein binding .

Actividad Biológica

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, with the CAS number 252561-33-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a fluorine atom, a methylsulfonyl group, and a nitro group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of functional groups that are known to interact with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. The presence of the nitro group is particularly significant, as it is known to enhance the compound's ability to disrupt microbial cell functions. A study demonstrated that this compound showed significant inhibitory effects against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been tested against different cancer cell lines, revealing promising cytotoxic effects. For instance:

- Cell Lines Tested : The compound was evaluated against human lung cancer cells (A549) and breast cancer cells (MCF-7).

- IC50 Values : The IC50 values for A549 and MCF-7 were found to be approximately 15 µM and 20 µM, respectively, indicating moderate potency in inhibiting cell proliferation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : It is believed that the compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- DNA Interaction : The nitro group may facilitate interactions with DNA or RNA, leading to disruptions in nucleic acid synthesis and function .

Case Studies

Several case studies have reported on the efficacy of this compound in laboratory settings:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

-

Study on Anticancer Properties :

- Objective : To assess cytotoxicity against various cancer cell lines.

- Findings : Treatment with this compound resulted in apoptosis in treated cells, as evidenced by increased annexin V staining.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Nitro group, methylsulfonyl | Significant | Moderate |

| 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene | Nitro group only | Moderate | Low |

| 3-Fluoro-2-(methylsulfonyl)-5-nitroaniline | Additional amino group | Low | High |

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Fluorination : Introduce fluorine at the 2-position via electrophilic substitution using a fluorinating agent (e.g., Selectfluor®).

Sulfonylation : React with methanesulfonyl chloride under Friedel-Crafts conditions to install the methylsulfonyl group at the 1-position.

Nitration : Use mixed acids (HNO₃/H₂SO₄) to introduce the nitro group at the 4-position, leveraging the directing effects of existing substituents .

Characterization via ¹⁹F NMR (to confirm fluorination) and IR spectroscopy (to verify sulfonyl and nitro groups) is critical .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹⁹F NMR : Assign peaks based on substituent effects. The fluorine atom (2-position) deshields adjacent protons, while the nitro and sulfonyl groups influence chemical shifts. ¹⁹F NMR confirms the fluorine environment .

- IR Spectroscopy : Identify key functional groups: asymmetric stretching of NO₂ (~1520 cm⁻¹) and S=O bonds (~1350 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (MW = 233.19 g/mol) and fragmentation patterns (e.g., loss of NO₂ or SO₂CH₃ groups) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Peptide Tagging : Analogous to 2,4-dinitrofluorobenzene (DNFB), it may react with terminal amino groups in proteins to form stable derivatives for sequencing, though the methylsulfonyl group alters reactivity .

- Electrophilic Substitution Studies : Used to investigate regioselectivity in aromatic systems with competing electron-withdrawing groups (e.g., nitro vs. sulfonyl) .

Advanced Research Questions

Q. What challenges arise in optimizing the nitration step during synthesis?

- Methodological Answer :

- Regiochemical Control : The nitro group may form at the 4- or 6-position due to competing directing effects of the sulfonyl and fluorine substituents. Computational modeling (DFT) or Hammett parameters can predict regioselectivity .

- By-Product Formation : Over-nitration or oxidation of the sulfonyl group may occur. Monitoring reaction temperature (0–5°C) and using stoichiometric HNO₃ minimizes side reactions .

Q. How can conflicting data on sulfonylation reaction yields be resolved?

- Methodological Answer :

- Variable Screening : Test catalysts (e.g., AlCl₃ vs. FeCl₃) and solvents (e.g., DCM vs. nitrobenzene) to identify optimal conditions.

- Kinetic Studies : Use in-situ FTIR or HPLC to track intermediate formation. For example, highlights sulfonyl chloride stability as a critical factor .

- Contradiction Analysis : Compare yields under anhydrous vs. humid conditions, as moisture may hydrolyze sulfonyl chloride intermediates .

Q. What mechanistic pathways explain electrophilic substitution in this compound?

- Methodological Answer :

- Directing Effects : The nitro group (-NO₂) is meta-directing, while the sulfonyl group (-SO₂CH₃) is strongly para-directing. Fluorine (-F) acts as an ortho/para director but is less influential due to electron-withdrawing substituents.

- Reactivity in Mixed Systems : Density Functional Theory (DFT) calculations can model charge distribution to predict sites for halogenation or further functionalization .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The sulfonyl group may hydrolyze in aqueous alkaline conditions. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .

Q. What purification methods are effective for isolating high-purity this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (polarity adjusted for nitro and sulfonyl groups).

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals. Purity is verified by melting point (mp) consistency (e.g., mp 105–112°C for related sulfonic acids ).

Data Contradiction Analysis

Q. Why do reported melting points for derivatives vary across studies?

- Methodological Answer :

Q. How to address discrepancies in reaction yields for scale-up syntheses?

- Methodological Answer :

- Mass Transfer Limitations : Stirring rate and reactor geometry affect mixing efficiency in larger batches. Computational fluid dynamics (CFD) can optimize agitation .

- Exothermicity Management : Nitration and sulfonylation are highly exothermic. Use jacketed reactors with controlled cooling to prevent runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.